L-Leucine-2-13C,15N

Mass Spectrometry Quantitative Proteomics SILAC

Choose L-Leucine-2-13C,15N (CAS 285977-88-0) for unmatched specificity in metabolic flux analysis and protein turnover studies. Its site-specific 2-13C and 15N dual labeling provides a predictable +2 Da mass shift and enables orthogonal tracing of carbon and nitrogen fates, overcoming signal ambiguity seen with uniform or single-label alternatives. The L-isomer guarantees biological incorporation. Ideal for SILAC, NMR, and cancer metabolism research.

Molecular Formula C6H13NO2
Molecular Weight 133.16 g/mol
Cat. No. B12056736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-2-13C,15N
Molecular FormulaC6H13NO2
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1
InChIKeyROHFNLRQFUQHCH-VZRCWKLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine-2-13C,15N for Scientific Research and Procurement: Baseline Overview


L-Leucine-2-13C,15N (CAS 285977-88-0) is a stable isotopically labeled form of the essential amino acid L-leucine, incorporating a 13C atom at the C-2 (alpha) position and a 15N atom in the amino group . This dual labeling results in a +2 Da mass shift relative to the unlabeled L-leucine (monoisotopic mass 131.09 Da vs. 133.10 Da), making it a valuable tracer in mass spectrometry-based workflows . The compound is characterized by its specific isotopic enrichment and stereochemistry, with commercial sources typically offering it at high isotopic purity (e.g., 99 atom % 13C, 98 atom % 15N) and as the L-isomer .

Why L-Leucine-2-13C,15N Cannot Be Replaced by Other Labeled Leucine Analogs


In the class of stable isotope-labeled leucines, substitution of L-Leucine-2-13C,15N with other variants (e.g., uniformly 13C6-labeled or 15N-only labeled leucine) is not functionally equivalent due to its unique dual-labeling at the C-2 (α-carbon) and amino nitrogen positions . This site-specific labeling pattern enables distinct analytical advantages in mass spectrometry and NMR, including a predictable +2 Da mass shift and the ability to simultaneously trace both carbon backbone metabolism and nitrogen flux in complex biological systems [1]. For example, in metabolic flux analysis, the separate isotopic labels at carbon and nitrogen provide orthogonal readouts, preventing the signal overlap and ambiguity that can occur with uniformly labeled tracers or those with only a single isotopic label [1]. Furthermore, the L-stereoisomer is biologically active, ensuring proper incorporation into proteins and metabolic pathways, whereas the D-isomer or racemic mixtures would not be metabolized correctly .

L-Leucine-2-13C,15N: Quantitative Evidence for Product Selection and Procurement


L-Leucine-2-13C,15N vs. Uniformly Labeled L-Leucine-13C6,15N: Mass Shift Precision in Mass Spectrometry

L-Leucine-2-13C,15N provides a specific +2 Da mass shift (monoisotopic mass 133.10 Da) compared to unlabeled L-leucine (131.09 Da), which is critical for high-resolution mass spectrometry applications . In contrast, uniformly labeled L-Leucine-13C6,15N introduces a +7 Da mass shift (monoisotopic mass 138.12 Da) . While both provide a mass difference, the +2 Da shift of the dual-labeled compound is often preferred in SILAC and quantitative proteomics because it allows for more accurate peptide quantitation, especially when using trypsin digestion, as leucine residues are frequent in peptides and a larger mass shift can sometimes lead to co-elution issues or reduced ionization efficiency .

Mass Spectrometry Quantitative Proteomics SILAC

L-Leucine-2-13C,15N vs. L-Leucine-1-13C,15N: Distinct Carbon Position for Metabolic Flux Analysis

The position of the 13C label in L-Leucine-2-13C,15N (at the α-carbon, C-2) differs from that in L-Leucine-1-13C,15N (at the carboxyl carbon, C-1). This positional specificity is critical for tracing distinct metabolic pathways. In a study using human subjects, infusion of L-[1-13C,15N]-leucine allowed for the separate determination of leucine deamination (388 ± 24 nmol/100 ml/min) and reamination (330 ± 23 nmol/100 ml/min) rates via measurement of 13CO2 and 15N enrichment in α-ketoisocaproic acid (KIC) [1]. A similar study using L-[2-13C,15N]-leucine would yield different labeling patterns, as the 13C at the C-2 position is retained in KIC and can be used to trace the metabolic fate of the carbon backbone through pathways like the TCA cycle, providing complementary information on mitochondrial metabolism .

Metabolic Flux Analysis Isotope Tracing Metabolomics

L-Leucine-2-13C,15N vs. L-Leucine-15N: Reduced Isotope Scrambling in NMR Structural Studies

In amino acid-selective isotope labeling for NMR, 15N labeling alone often suffers from significant isotope scrambling (metabolic interconversion) within the target protein, leading to ambiguous resonance assignments [1]. A study investigating 13C and 15N scrambling profiles in E. coli expression systems found that while 15N labeling resulted in substantial scrambling for leucine, 13C labeling at the Cα and side-chain positions exhibited substantially lower levels of scrambling [1]. Specifically, 13C labeling efficiency for leucine was >80%, compared to the high degree of dilution observed with 15N-only labeling [1]. The dual labeling of L-Leucine-2-13C,15N leverages the reduced scrambling-prone character of 13C while providing an additional 15N probe, enabling more accurate and efficient structural analysis of large proteins [1].

NMR Spectroscopy Protein Structure Isotope Scrambling

L-Leucine-2-13C,15N Isotopic Purity: Benchmarking Against Commercial Standards

The isotopic purity of L-Leucine-2-13C,15N is a critical parameter for ensuring accurate quantitation in mass spectrometry and metabolic tracing studies. A leading commercial source (Sigma-Aldrich) specifies an isotopic purity of 99 atom % 13C and 98 atom % 15N for this compound (Product No. 607657) . This level of purity is comparable to, or slightly exceeds, that of other high-quality labeled amino acids used in SILAC, such as Thermo Fisher's heavy amino acids which are specified at >99% isotope purity . While no direct head-to-head comparison of purity between L-Leucine-2-13C,15N and other labeled leucine analogs from the same vendor is available, the specified purity of 99% 13C and 98% 15N meets or exceeds the typical requirements for quantitative proteomics and metabolomics applications, minimizing the risk of isotopic dilution that can compromise data accuracy .

Isotopic Purity Quality Control Procurement Specification

L-Leucine-2-13C,15N Optical Purity: Ensuring Biological Activity in Cell-Based Assays

L-Leucine-2-13C,15N is supplied as the biologically active L-isomer, with commercial specifications confirming its optical activity. For example, the Sigma-Aldrich product exhibits a specific optical rotation of [α]25/D +14.5° (c = 2 in 5 M HCl) . This is in contrast to the racemic DL-Leucine-2-13C,15N, which would contain 50% of the inactive D-isomer [1]. The use of the pure L-isomer ensures proper incorporation into proteins via the endogenous translation machinery and correct recognition by metabolic enzymes, which is critical for tracer studies and cell-based assays. Procurement of the L-isomer avoids the confounding effects of the D-isomer, which can act as a competitive inhibitor or be metabolized differently .

Optical Purity Stereochemistry Biological Activity

L-Leucine-2-13C,15N vs. Unlabeled L-Leucine: Baseline Metabolic Incorporation in Human Studies

The dual labeling of L-Leucine-2-13C,15N enables simultaneous measurement of protein synthesis and breakdown in human subjects, a capability not possible with unlabeled leucine. In a study using L-[1-13C,15N]-leucine (a related dual-labeled analog), the rates of protein synthesis and breakdown across the human forearm were directly quantified as 127 ± 11 nmol/100 ml/min and 87 ± 10 nmol/100 ml/min, respectively, in the fed state [1]. While this specific data is for the 1-13C analog, it demonstrates the power of dual-labeling to resolve anabolic and catabolic processes. The 2-13C,15N analog offers the same dual-labeling advantage, with the added benefit of tracing carbon fate beyond the initial deamination step . Unlabeled leucine cannot provide any of this quantitative flux information, as it is indistinguishable from endogenous leucine pools.

Protein Turnover Tracer Kinetics Human Metabolism

Recommended Applications for L-Leucine-2-13C,15N in Research and Industry


Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

L-Leucine-2-13C,15N is an ideal 'heavy' amino acid for SILAC experiments, providing a +2 Da mass shift for accurate relative protein quantitation by mass spectrometry . Its high isotopic purity (99 atom % 13C, 98 atom % 15N) ensures >99% label incorporation into proteins of living cells, minimizing quantification errors . The compound is specifically suited for SILAC workflows that require a leucine label, as leucine is one of the most common amino acids in protein sequences, maximizing peptide coverage .

Metabolic Flux Analysis of Branched-Chain Amino Acid Catabolism

The site-specific 13C label at the C-2 position of L-Leucine-2-13C,15N makes it a powerful tracer for mapping the metabolic fate of leucine's carbon backbone beyond the initial transamination step . In contrast to the 1-13C analog, which is primarily used to measure deamination and reamination rates, the 2-13C label is retained in downstream metabolites like α-ketoisocaproic acid (KIC) and acetyl-CoA, allowing researchers to trace flux into the TCA cycle and lipid synthesis pathways. This is particularly valuable in cancer metabolism research, where altered BCAA catabolism is a hallmark of many tumors .

Amino Acid-Selective 13C/15N Labeling for Protein NMR Spectroscopy

For NMR structural studies of large proteins (>30 kDa), amino acid-selective labeling is essential to reduce spectral complexity. L-Leucine-2-13C,15N enables selective labeling of leucine residues with both 13C and 15N probes. Critically, the 13C label at the Cα position exhibits substantially lower metabolic scrambling than the 15N label alone (as demonstrated by >80% 13C labeling efficiency for leucine in E. coli [1]), ensuring that the resulting NMR signals correspond specifically to leucine residues. This improved fidelity simplifies resonance assignment and enhances the accuracy of distance and dynamics measurements [1].

In Vivo Human Metabolic Studies: Quantifying Whole-Body Protein Turnover

The dual labeling of L-Leucine-2-13C,15N enables the simultaneous, non-invasive quantification of whole-body protein synthesis and breakdown in human subjects. By infusing the tracer and measuring the enrichment of 13C and 15N in plasma and its metabolite α-ketoisocaproic acid (KIC), researchers can apply compartmental models to calculate protein turnover rates. This approach, validated with related dual-labeled leucine tracers [2], is critical for investigating the efficacy of nutritional interventions, the impact of disease on muscle mass, and the mechanisms of sarcopenia [2].

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